(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
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Overview
Description
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone: is a complex organic compound featuring multiple functional groups, including a triazole ring, an azetidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common approach is the Huisgen cycloaddition click chemistry reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The sulfonyl group can be further oxidized under specific conditions.
Reduction: : The azetidine ring can be reduced to form a different functional group.
Substitution: : The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Electrophilic substitution can be achieved using reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution might involve the use of amines or alkoxides.
Major Products Formed
Oxidation: : Formation of sulfonic acid derivatives.
Reduction: : Formation of amines or alcohols.
Substitution: : Formation of halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: : Its biological activity can be explored for potential therapeutic uses, such as antimicrobial or anticancer properties.
Medicine: : The compound's unique structure may make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: : It can be used in the production of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The exact mechanism by which this compound exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes or receptors involved in cellular signaling pathways. The compound might interact with these targets through binding interactions, leading to modulation of their activity.
Comparison with Similar Compounds
This compound can be compared to other triazole derivatives and azetidine-containing compounds. Similar compounds include:
Rufinamide: : An anticonvulsant drug with a triazole core.
Cefatrizine: : A cephalosporin antibiotic with a triazole ring.
Carboxyamidotriazole: : An anticancer drug featuring a triazole moiety.
The uniqueness of (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone lies in its combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c28-22(18-8-10-20(11-9-18)31(29,30)26-12-4-5-13-26)25-14-19(15-25)27-16-21(23-24-27)17-6-2-1-3-7-17/h1-3,6-11,16,19H,4-5,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDWPYRKGXDDPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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